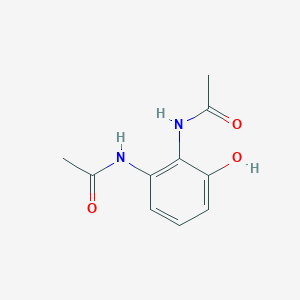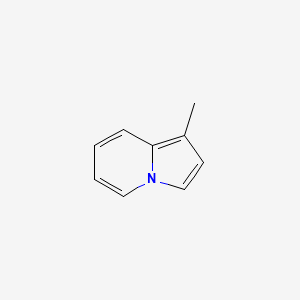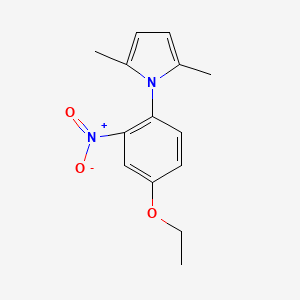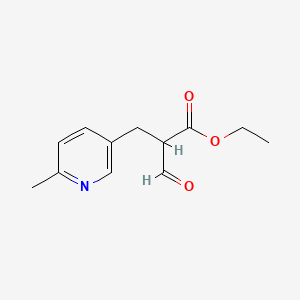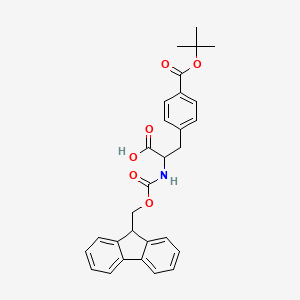
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde
Übersicht
Beschreibung
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethyl group, a naphthalene ring, and an imidazole ring with a formyl group at the 4-position.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves several steps, typically starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.
For industrial production, the synthesis may involve the use of N-heterocyclic carbenes (NHC) as catalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Analyse Chemischer Reaktionen
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other groups, such as halogens or alkyl groups, using reagents like halogens or alkyl halides.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a C17,20-lyase inhibitor, it binds to the enzyme’s active site, preventing the conversion of precursors into androgens, thereby reducing androgen levels in the body . This mechanism is crucial in the treatment of androgen-dependent prostate cancer.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(naphthalen-1-yl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
1-Methyl-2-imidazolecarboxaldehyde: Similar in structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
1H-Imidazole-4-carbaldehyde: Lacks the ethyl and naphthalene groups, making it less complex and with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
906477-09-6 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
1-ethyl-2-naphthalen-1-ylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C16H14N2O/c1-2-18-10-13(11-19)17-16(18)15-9-5-7-12-6-3-4-8-14(12)15/h3-11H,2H2,1H3 |
InChI-Schlüssel |
VCAODJWBUQPYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=C1C2=CC=CC3=CC=CC=C32)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

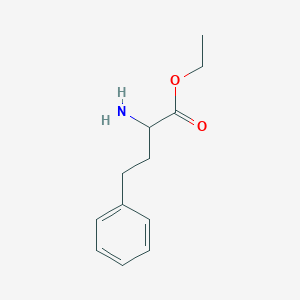
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B8758844.png)
![tert-butyl N-[rel-(1S,2S,4S)-4-amino-2-fluoro-cyclohexyl]carbamate](/img/structure/B8758851.png)
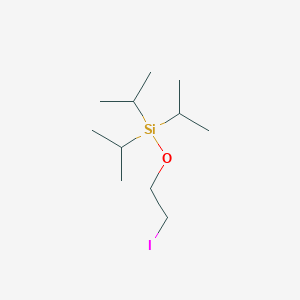
![8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B8758868.png)
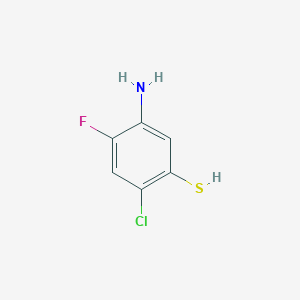
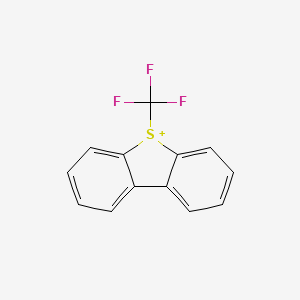
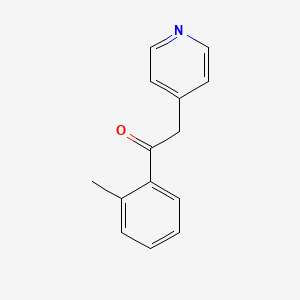
![N-[(4-nitrophenyl)methyl]-2-pyrrolidin-1-ylethanamine](/img/structure/B8758888.png)
